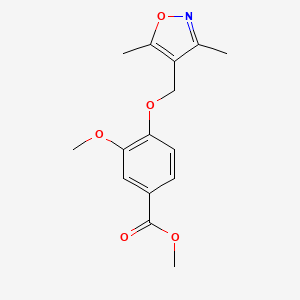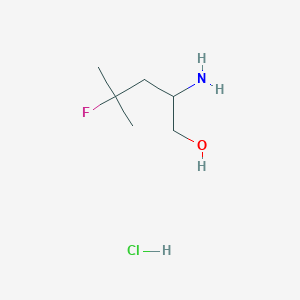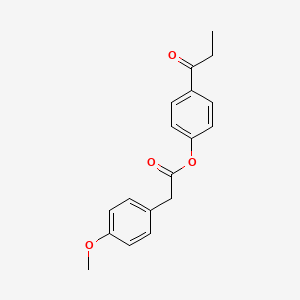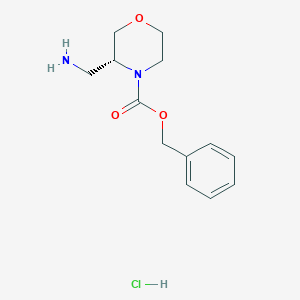![molecular formula C20H20F3N3O3 B14799721 4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14799721.png)
4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a trifluoroacetyl hydrazino group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylbenzene derivative: This step involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the trifluoroacetyl hydrazino group: This step involves the reaction of the tert-butylbenzene derivative with trifluoroacetic anhydride and hydrazine hydrate under controlled conditions to form the trifluoroacetyl hydrazino intermediate.
Coupling with benzamide: The final step involves the coupling of the trifluoroacetyl hydrazino intermediate with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzamide moiety.
Scientific Research Applications
4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl hydrazino group is known to form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to modulation of their activity. The benzamide moiety can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-trifluoromethylphenyl)benzamide
- 4-tert-butyl-N-(3-trifluoromethylphenyl)benzamide
- 4-tert-butyl-N-(2-ethylphenyl)benzamide
Uniqueness
4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide is unique due to the presence of the trifluoroacetyl hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H20F3N3O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-19(2,3)14-8-4-12(5-9-14)16(27)24-15-10-6-13(7-11-15)17(28)25-26-18(29)20(21,22)23/h4-11H,1-3H3,(H,24,27)(H,25,28)(H,26,29) |
InChI Key |
SRRZSRURHUDXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)


![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)


![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)


![N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)


